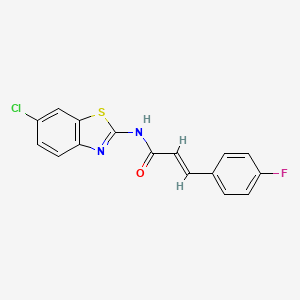
N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators (Gupta et al., 2015). Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in the regulation of various cellular processes (Kumar et al., 2016).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Gupta et al., 2015). Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (Kumar et al., 2016). Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic rats (Gupta et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities. Moreover, it has been extensively studied and its properties are well-documented. However, one limitation of this compound is that it has not been studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several potential future directions for research. One possible direction is to study its effects on other diseases such as Alzheimer's disease and Parkinson's disease, given its neuroprotective effects. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory bowel disease (IBD), as it has been shown to exhibit anti-inflammatory properties (Gupta et al., 2015). Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and anti-oxidant properties make it a promising candidate for drug development. However, further studies are needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-methoxy-2H-chromen-2-one with tert-butylamine and isobutyl chloroformate in the presence of a base. This reaction results in the formation of the desired compound with a yield of 83% (Gupta et al., 2015).
Aplicaciones Científicas De Investigación
N-(tert-butyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties (Gupta et al., 2015). Moreover, it has been reported to possess neuroprotective and anti-oxidant effects (Kumar et al., 2016). These properties make this compound a promising candidate for drug development.
Propiedades
IUPAC Name |
N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)11-8-9-7-10(19-4)5-6-12(9)20-14(11)18/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYNACLNPNFKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
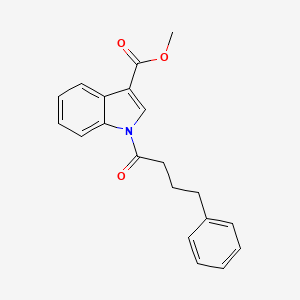
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
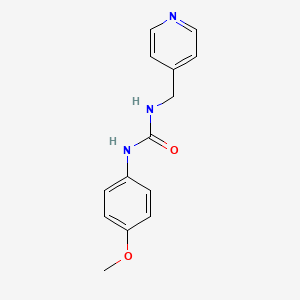
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
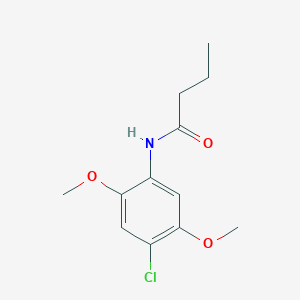
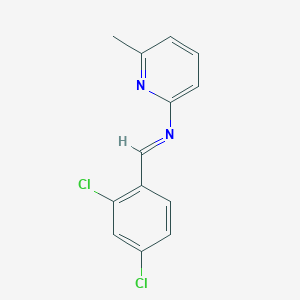
![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
